Estrogen receptor |A/HDAC probe 1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

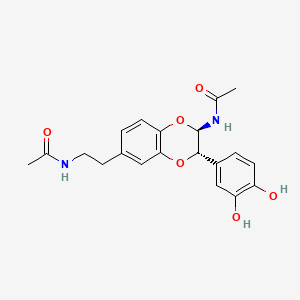

Estrogen receptor |A/HDAC probe 1 is a compound designed to interact with estrogen receptors, particularly Estrogen Receptor alpha (ERα). Estrogen receptors are ligand-activated transcription factors that play a crucial role in various physiological processes, including growth, metabolism, and reproductive functions. The compound is used in scientific research to study the interactions and functions of estrogen receptors, as well as their role in diseases such as breast cancer and osteoporosis .

Méthodes De Préparation

The synthesis of Estrogen Receptor |A/HDAC probe 1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically includes:

Step 1: Preparation of the core structure through a series of organic reactions, such as Friedel-Crafts acylation and reduction.

Step 2: Functionalization of the core structure with specific substituents to enhance binding affinity and selectivity for estrogen receptors.

Step 3: Final coupling reaction to attach the HDAC probe moiety, which may involve amide bond formation or other coupling techniques.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of catalysts and automated synthesis equipment can also improve efficiency and scalability .

Analyse Des Réactions Chimiques

Estrogen Receptor |A/HDAC probe 1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may affect its binding affinity and activity.

Reduction: Reduction reactions can modify the functional groups on the compound, potentially altering its interaction with estrogen receptors.

Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups to modify its properties.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents such as dichloromethane and ethanol. Major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Estrogen Receptor |A/HDAC probe 1 has a wide range of scientific research applications, including:

Chemistry: Used to study the chemical properties and reactivity of estrogen receptors and their ligands.

Biology: Employed in cellular and molecular biology research to investigate the role of estrogen receptors in cell signaling and gene expression.

Medicine: Utilized in medical research to explore the involvement of estrogen receptors in diseases such as breast cancer, endometrial cancer, and osteoporosis.

Mécanisme D'action

The mechanism of action of Estrogen Receptor |A/HDAC probe 1 involves binding to estrogen receptors, particularly ERα. Upon binding, the compound induces a conformational change in the receptor, allowing it to interact with specific DNA sequences known as estrogen response elements (EREs). This interaction regulates the transcription of target genes involved in various physiological processes. Additionally, the HDAC probe moiety can inhibit histone deacetylase (HDAC) activity, leading to changes in chromatin structure and gene expression .

Comparaison Avec Des Composés Similaires

Estrogen Receptor |A/HDAC probe 1 can be compared with other similar compounds, such as:

Tamoxifen: A selective estrogen receptor modulator (SERM) used in the treatment of breast cancer. Unlike this compound, tamoxifen acts as an antagonist in breast tissue but as an agonist in other tissues.

Raloxifene: Another SERM used to prevent osteoporosis in postmenopausal women. It has a different tissue-specific activity profile compared to this compound.

Fulvestrant: A selective estrogen receptor degrader (SERD) that promotes the degradation of estrogen receptors.

This compound is unique in its dual functionality, combining estrogen receptor binding with HDAC inhibition, making it a valuable tool for studying the complex interactions between these pathways.

Propriétés

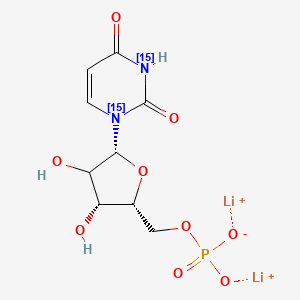

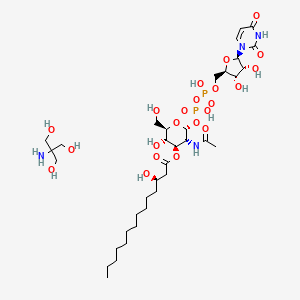

Formule moléculaire |

C28H26N4O5 |

|---|---|

Poids moléculaire |

498.5 g/mol |

Nom IUPAC |

N-[5-[(E)-2-[4-(dicyanomethylidene)chromen-2-yl]ethenyl]-2-hydroxyphenyl]-N'-hydroxyoctanediamide |

InChI |

InChI=1S/C28H26N4O5/c29-17-20(18-30)23-16-21(37-26-8-6-5-7-22(23)26)13-11-19-12-14-25(33)24(15-19)31-27(34)9-3-1-2-4-10-28(35)32-36/h5-8,11-16,33,36H,1-4,9-10H2,(H,31,34)(H,32,35)/b13-11+ |

Clé InChI |

GTMBOAXJBMIRQI-ACCUITESSA-N |

SMILES isomérique |

C1=CC=C2C(=C1)C(=C(C#N)C#N)C=C(O2)/C=C/C3=CC(=C(C=C3)O)NC(=O)CCCCCCC(=O)NO |

SMILES canonique |

C1=CC=C2C(=C1)C(=C(C#N)C#N)C=C(O2)C=CC3=CC(=C(C=C3)O)NC(=O)CCCCCCC(=O)NO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

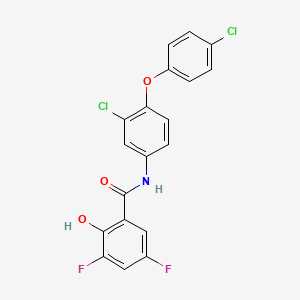

![(2S)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]-1-benzyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B12379221.png)

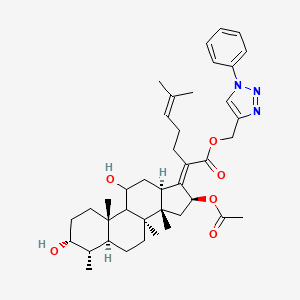

![1-methyl-5-phenylmethoxy-2-[(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethyl]pyridin-4-one](/img/structure/B12379224.png)

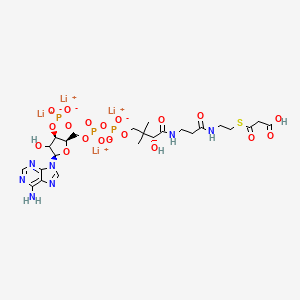

![(2S)-2-amino-N-[(2S,3R,4S,5R)-5-(4-amino-7H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-6-(carbamoylamino)hexanamide](/img/structure/B12379230.png)

![3-[7-[4-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]but-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12379236.png)